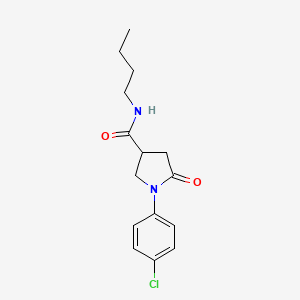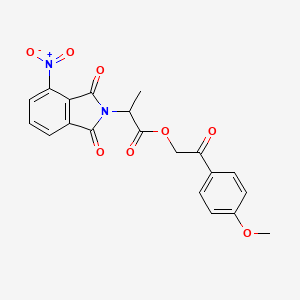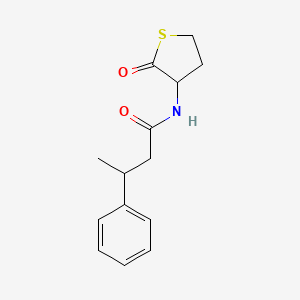![molecular formula C17H20N2O3S B3977298 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide
Übersicht
Beschreibung
4-[(Dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMSB is a small molecule that belongs to the class of sulfonamide compounds. It has been found to possess a wide range of biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting specific enzymes or proteins. For example, 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide has been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide has also been reported to inhibit the growth of fungi and viruses. Additionally, 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide has been found to modulate the immune system by increasing the production of cytokines, which are signaling molecules that regulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide in lab experiments include its high purity, stability, and low toxicity. However, one of the limitations of using 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide is its cost, which can be relatively high compared to other compounds. Additionally, the mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections. Another direction is to explore its use as a fluorescent probe for imaging applications. Furthermore, further studies are needed to elucidate the mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide and to optimize its synthesis for more efficient and cost-effective production.
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. 4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide has also been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(14-7-5-4-6-8-14)18-17(20)15-9-11-16(12-10-15)23(21,22)19(2)3/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLFUPFHBRNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)

![ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3977233.png)
![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)
![2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3977253.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977261.png)
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)

![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3977293.png)

![1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977304.png)
![1-[(phenylthio)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3977305.png)
